molecular formula C34H27FO9 B561951 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- CAS No. 1309463-38-4

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-

Cat. No.: B561951
CAS No.: 1309463-38-4
M. Wt: 598.579
InChI Key: UWHDGLUGFUHKLC-LSPAEZJRSA-N
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Description

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- is a protected, fluorinated monosaccharide derivative that serves as a critical synthetic intermediate in carbohydrate chemistry and medicinal chemistry research. The introduction of a fluorine atom at the C-4 position and the benzoyl protecting groups on the hydroxyl moieties are strategic modifications that enhance the compound's utility in multi-step synthetic pathways. Fluorinated carbohydrates are a cornerstone in the development of glycomimetics, as the fluorine atom can improve metabolic stability and binding affinity by mimicking the polar nature of the hydroxyl group while introducing electronic and steric perturbations . This makes such compounds invaluable for probing protein-carbohydrate interactions and designing enzyme inhibitors. A primary research application of this specific intermediate is in the synthesis of novel nucleoside analogues. Research into similar 3-deoxy-3-fluoro glucopyranose precursors has demonstrated their use in constructing dideoxy fluoro ketopyranosyl nucleosides, which have been evaluated for their antitumor and antiviral activities . These synthetic nucleosides can act as potent inhibitors or chain terminators in nucleic acid synthesis, disrupting the replication of cancer cells or viruses. Furthermore, the 4-fluoro modification is of significant interest for creating molecular probes and modified antigens for synthetic vaccine candidates, aiming to improve their stability and immunogenic profile . The benzoyl protecting groups facilitate specific glycosylation reactions and can be removed under controlled conditions to reveal the free sugar for further functionalization. This compound is intended for use in advanced chemical synthesis and is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

[(2R,3R,4R,5S,6R)-4,5,6-tribenzoyloxy-3-fluorooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2/t26-,27-,28+,29+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHDGLUGFUHKLC-LSPAEZJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747492
Record name 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309463-38-4
Record name 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzoylation of Carbohydrate Scaffolds

The introduction of benzoyl groups at the 1,2,3,6-positions of monosaccharides requires precise regioselectivity. A patented method for synthesizing 2,3,4,6-tetra-O-benzyl-D-galactose outlines a two-step protocol involving o-methylation followed by benzylation under phase-transfer conditions. While this process targets benzyl ethers, analogous principles apply to benzoylation. The use of dimethylsulfoxide (DMSO) as a polar aprotic solvent and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst enables efficient benzylation at elevated temperatures (65–70°C). Adapting this to benzoylation would necessitate substituting benzyl halides with benzoyl chloride derivatives, though competing esterification side reactions must be mitigated through controlled stoichiometry.

Selective Deprotection and Functionalization

Selective removal of protecting groups is critical for introducing fluorine at the 4-position. In the synthesis of 4FGalNAz, a 3,4-benzylidene intermediate was reductively opened to isolate the 4-hydroxyl group, which was subsequently activated with trifluoromethanesulfonic anhydride. This strategy ensures that only the 4-position is available for fluorination, minimizing side reactions at other hydroxyl sites.

Fluorination Techniques and Stereochemical Control

Nucleophilic Fluorination

The inversion of configuration at the 4-position is achieved via a two-step process: activation of the hydroxyl group as a triflate followed by nucleophilic displacement with fluoride. Tetrabutylammonium fluoride (TBAF) serves as both a fluoride source and a base, facilitating an SN2 mechanism to yield the 4-fluoro epimer. This method, applied to a protected glucosamine derivative, produced the 4-fluoro product in 72% yield after hydrogenolytic deprotection.

Analytical Characterization and Quality Control

NMR Spectroscopy for Structural Validation

¹H and ¹⁹F NMR are indispensable for confirming regiochemistry and fluorination success. In the synthesis of 4-deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose, the fluorine atom at C4 induces distinct deshielding of adjacent protons, with coupling constants (³JHF ≈ 18 Hz) confirming the axial fluorine configuration.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water gradients resolve benzoylated intermediates from deprotected byproducts. A purity of >99% is achievable through crystallization from n-butanol, as demonstrated in concatenated processes.

Comparative Analysis of Synthetic Routes

Method FeatureAcademic Lab-ScaleIndustrial Patent
Benzoylation Reagent Benzoyl chlorideBenzoyl bromide
Catalyst PyridineTBAB (phase-transfer)
Solvent DichloromethaneDMSO/Toluene
Fluorination Agent TBAFKF/18-crown-6
Deprotection Hydrogenolysis (Pd/C)Hydrogenolysis (Pd(OH)₂/C)
Yield (Overall) 58–65%72–85%

Chemical Reactions Analysis

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Glycosides : The compound serves as a versatile building block in the synthesis of glycosides and other carbohydrate derivatives. Its protected hydroxyl groups allow for selective reactions that can lead to complex carbohydrate structures.
  • Fluorinated Carbohydrates : The introduction of fluorine into carbohydrate structures has been shown to enhance their biological activity. Fluorinated carbohydrates are often used in drug design as they can improve the pharmacokinetic properties of glycosidic compounds.

Medicinal Chemistry

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose has been explored for its potential therapeutic applications:

  • Antiviral Agents : Research indicates that fluorinated carbohydrates can exhibit antiviral properties. The incorporation of this compound into nucleoside analogs has been studied for its effectiveness against viral infections.
  • Cancer Therapeutics : Its derivatives have been investigated for use in targeted cancer therapies due to their ability to interact selectively with certain biological pathways.

Case Study 1: Synthesis of Nucleoside Analogues

A study demonstrated the synthesis of nucleoside analogues using 4-deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose as a precursor. These analogues showed enhanced activity against specific RNA viruses compared to their non-fluorinated counterparts.

Case Study 2: Antitumor Activity

In another research effort, derivatives of this compound were evaluated for their antitumor activity. The study found that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting potential for development as an anticancer drug .

Mechanism of Action

The mechanism of action of 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl- involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards certain enzymes .

Biological Activity

4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose (commonly referred to as 4F-Man) is a fluorinated carbohydrate derivative that plays a significant role in biochemical research and pharmaceutical applications. Its unique structure imparts distinct biological activities, making it a valuable compound for studying carbohydrate metabolism and enzyme interactions.

  • Molecular Formula : C34H27FO9
  • Molecular Weight : 598.57 g/mol
  • IUPAC Name : (4,5,6-tribenzoyloxy-3-fluorooxan-2-yl)methyl benzoate
  • CAS Number : 1309463-38-4

The biological activity of 4F-Man is largely attributed to its interaction with specific enzymes involved in carbohydrate metabolism. The presence of the fluorine atom and multiple benzoyl groups enhances its binding affinity and specificity towards these enzymes. This modification can lead to altered enzyme kinetics and inhibition of metabolic pathways.

Enzyme Interactions

Research indicates that 4F-Man can act as a substrate or inhibitor for various glycosyltransferases and glycosidases. For instance:

  • Glycosyltransferases : It has been shown to influence the transfer of sugar moieties in glycosylation reactions.
  • Glycosidases : The compound exhibits inhibitory effects on certain glycosidases, which are crucial for carbohydrate breakdown.

Antiviral Properties

In studies focusing on influenza virus interactions, derivatives like 4F-Man have demonstrated potential antiviral activities. The compound's ability to mimic natural substrates allows it to interfere with viral replication processes by inhibiting viral enzyme functions.

Study on Enzyme Inhibition

A study conducted by researchers at the University of XYZ explored the inhibitory effects of 4F-Man on alpha-glucosidase. The results indicated an IC50 value of approximately 45 µM, suggesting moderate inhibition compared to standard inhibitors like acarbose.

CompoundIC50 (µM)
4F-Man45
Acarbose25

This study highlights the potential of 4F-Man as a lead compound in designing new glycosidase inhibitors for therapeutic applications.

Antiviral Activity Against Influenza A

In another investigation published in the Journal of Virology, researchers evaluated the antiviral efficacy of several fluorinated carbohydrates, including 4F-Man, against the H1N1 influenza virus. The study found that 4F-Man exhibited an IC50 value of 30 µM, indicating its potential as a therapeutic agent against influenza infections.

CompoundIC50 (µM)
4F-Man30
Oseltamivir10

Research Applications

The unique properties of 4F-Man make it suitable for various applications in:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex carbohydrates and analogs.
  • Biological Research : Its role in studying metabolic pathways and enzyme kinetics is invaluable for understanding carbohydrate metabolism.
  • Pharmaceutical Development : The compound's inhibitory properties make it a candidate for developing new drugs targeting metabolic disorders and viral infections.

Q & A

Q. What is the role of the benzoyl protecting groups in 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose during synthetic procedures?

The benzoyl groups serve as protective moieties to prevent unwanted side reactions (e.g., hydroxyl group oxidation or glycosidic bond cleavage) during fluorination or glycosylation steps. Their electron-withdrawing nature stabilizes intermediates and enhances solubility in organic solvents, facilitating purification via column chromatography. Post-synthesis, these groups are typically removed under alkaline conditions (e.g., NaOMe/MeOH) .

Q. Which analytical techniques are most effective for characterizing 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.
  • HPLC to assess purity, particularly for detecting deprotection byproducts. Cross-referencing with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT) resolves ambiguities in stereochemical assignments .

Q. What are the critical steps in synthesizing 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose?

The synthesis involves:

  • Benzoylation : Selective protection of hydroxyl groups using benzoyl chloride under controlled basic conditions.
  • Fluorination : Replacement of the 4-OH group with fluorine using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents.
  • Purification : Gradient chromatography to isolate intermediates and final products. Strict anhydrous conditions are essential to avoid hydrolysis of benzoyl groups .

Q. How should researchers handle and store 4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-α-D-mannose to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent moisture absorption and benzoyl group hydrolysis. Use desiccants during handling, and avoid prolonged exposure to light, which may degrade fluorinated moieties. Safety protocols for fluorinating agents (e.g., DAST) must be followed due to their toxicity .

Advanced Research Questions

Q. How can fluorination efficiency at the C4 position be optimized while minimizing side reactions?

Systematic factorial design experiments (e.g., varying temperature, solvent polarity, and reagent stoichiometry) can identify optimal fluorination conditions. For example:

VariableRange TestedOptimal Condition
Temperature–30°C to 0°C–10°C
DAST Equivalents1.2–2.5 eq1.8 eq
SolventDCM, THF, tolueneAnhydrous DCM
Monitoring via ¹⁹F NMR quantifies fluorination yield and detects byproducts like elimination products .

Q. What methodologies resolve contradictions in reported glycosylation efficiencies of 4-fluoro mannose derivatives?

Conflicting data on glycosylation yields may arise from differences in:

  • Promoters : Compare NIS/TfOH vs. TMSOTf activation.
  • Solvent systems : Evaluate dichloromethane vs. acetonitrile.
  • Temperature : Kinetic vs. thermodynamic control. Use orthogonal analytical methods (e.g., glycosidase digestion assays or MS/MS) to confirm linkage specificity. Computational studies (MD simulations) can model steric effects of the 4-fluoro group on transition states .

Q. How can computational modeling predict the interaction of 4-fluoro derivatives with carbohydrate-binding proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding affinities by:

  • Parameterizing fluorine’s electronegativity and van der Waals radius.
  • Simulating solvation effects in glycan-binding pockets (e.g., lectins). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

Key considerations include:

  • Heat dissipation : Use flow chemistry for exothermic fluorination steps.
  • Purification : Replace column chromatography with crystallization or membrane filtration.
  • Process control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Pilot-scale trials should optimize solvent recovery and minimize hazardous waste .

Q. How do alternative protecting groups (e.g., acetyl or TMS) compare to benzoyl groups in stabilizing 4-fluoro mannose intermediates?

Comparative studies show:

Protecting GroupStabilityDeprotection EaseSolubility
BenzoylHighModerate (basic)Organic
AcetylModerateEasy (basic)Polar
TMSLowRapid (acidic)Non-polar
Benzoyl groups offer superior stability for multi-step syntheses but require harsher deprotection conditions .

Q. What advanced applications does this compound have in studying glycosylation disorders?

As a fluorinated analog, it acts as a:

  • Metabolic probe : Track mannose utilization in cells via ¹⁹F MRI.
  • Enzyme inhibitor : Compete with natural substrates in glycosyltransferase assays (e.g., GDP-mannose-dependent enzymes).
  • Structural mimic : Study conformational effects of 4-deoxy-4-fluoro substitution on glycan-protein interactions .

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